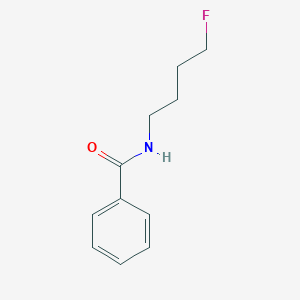
rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde: is a chemical compound with a unique structure that includes a benzoxazole ring fused with a hexahydro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aldehyde with an amine in the presence of a catalyst to form the benzoxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid.
Reduction: Formation of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.
Vergleich Mit ähnlichen Verbindungen
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
- rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one
- rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
Comparison: While these compounds share structural similarities with rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, they differ in their functional groups and reactivity. The presence of different substituents and ring systems can lead to variations in their chemical behavior and applications. For example, the presence of an oxo group in rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid may result in different reactivity compared to the aldehyde group in this compound.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5-6,8H,1-4H2/t6-,8-/m1/s1 |
InChI-Schlüssel |
QLUCPXGTQFBTJR-HTRCEHHLSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@H](C1)C(=NO2)C=O |
Kanonische SMILES |
C1CCC2C(C1)C(=NO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)





![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)




![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)


